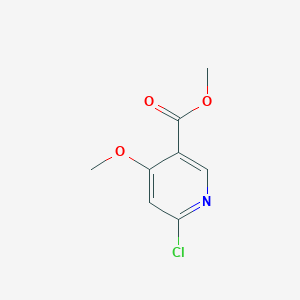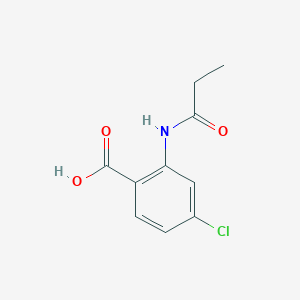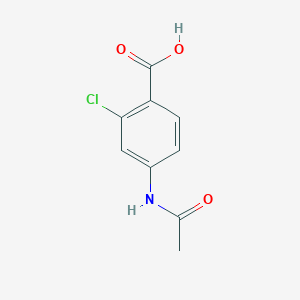![molecular formula C6H4ClN3S2 B183248 7-氯-2-(甲硫基)-[1,3]噻唑并[4,5-d]嘧啶 CAS No. 119011-56-2](/img/structure/B183248.png)
7-氯-2-(甲硫基)-[1,3]噻唑并[4,5-d]嘧啶
描述
7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine (CAS# 119011-56-2) is used in the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs as anti-tumor epidermal growth factor receptor tyrosine kinase inhibitors . It is also used in the preparation of thiazolopyrimidines and thienopyrimidines as antagonists of CCR2b receptors for the treatment of chemokine-mediated diseases .
Synthesis Analysis
The synthesis of 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine involves various methods . For instance, one study reported the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine is characterized by spectroscopic methods and elemental analysis . The single-crystal X-ray diffraction was further performed to confirm a 3D structure for compounds .Chemical Reactions Analysis
The chemical reactions involving 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine are complex and involve several steps . For instance, the reaction involves initial formation of thiohydrazonate 7, which undergoes intermolecular cyclization directly to yield intermediate 8 or via 1,3-dipolar cycloaddition of nitrilimine 6 .Physical And Chemical Properties Analysis
The molecular formula of 7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine is C6H4ClN3S2. It has an average mass of 217.699 Da and a monoisotopic mass of 216.953522 Da .科学研究应用
Antibacterial Evaluation
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound has been synthesized and evaluated for its antibacterial properties .
Methods of Application
The reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2 (3 H )-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .
Results or Outcomes
The synthesized compounds were subjected to antibacterial evaluations .
Anticancer Evaluation
Specific Scientific Field
This application is in the field of Cancer Research .
Summary of the Application
The compound has been synthesized and evaluated for its anticancer properties .
Methods of Application
The 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones were prepared to study their cytotoxic activity .
Results or Outcomes
Five of the newly synthesized compounds were selected by the National Cancer Institute (Bethesda, MD, USA) for a primary in vitro antitumor assay. 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one proved to be the most active one among the screened derivatives and was further evaluated in the full panel of 60 cell lines at five different concentrations .
Inhibitor of Acetyl-CoA Carboxylase 2
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
The compound has been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 .
Methods of Application
The compound was synthesized and evaluated for its inhibitory properties against acetyl-CoA carboxylase 2 .
Results or Outcomes
The compound showed potent and selective inhibition of acetyl-CoA carboxylase 2 .
Inhibitor of Human Adenosine A Receptor
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
The compound has been used as potent and selective inhibitors of human adenosine A receptor .
Methods of Application
The compound was synthesized and evaluated for its inhibitory properties against human adenosine A receptor .
Results or Outcomes
The compound showed potent and selective inhibition of human adenosine A receptor .
Vanilloid Receptor I TRPVI Antagonism
Specific Scientific Field
安全和危害
未来方向
属性
IUPAC Name |
7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLDSUKDTJSCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | |
CAS RN |
119011-56-2 | |
| Record name | 7-chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
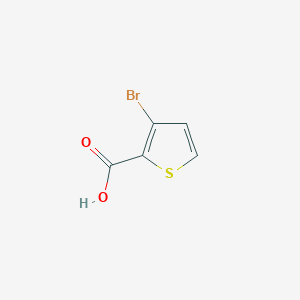
![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)
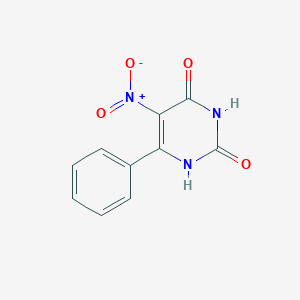
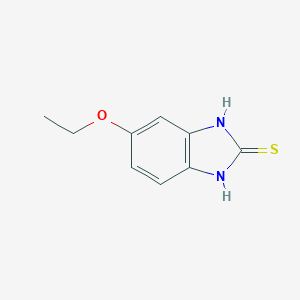
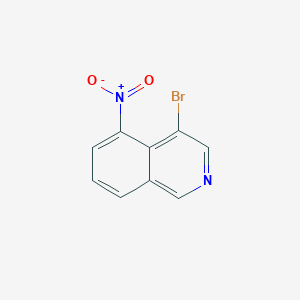
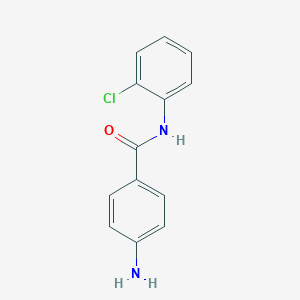
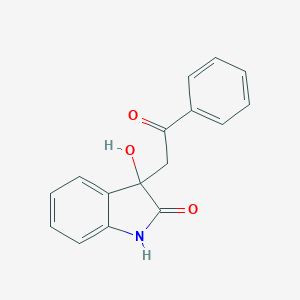
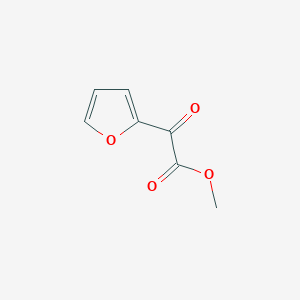
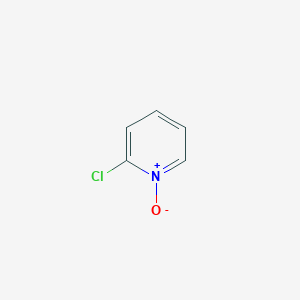
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
